tert-butyl 5-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate
Overview
Description
Tert-butyl 5-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate in the presence of a base.
Esterification: The final step involves esterification with tert-butyl alcohol and a suitable coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the specific functional groups involved.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, nitriles, or amines, depending on the nucleophile used.
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 5-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can serve as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.
Material Science: The compound’s unique chemical properties make it suitable for the development of novel materials with specific functionalities.
Agricultural Chemistry: It can be explored for the synthesis of agrochemicals with enhanced efficacy and selectivity.
Mechanism of Action
The mechanism of action of tert-butyl 5-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may act by inhibiting a particular enzyme or receptor, thereby modulating a biological pathway. The molecular targets and pathways involved can vary widely, necessitating detailed studies to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate
- Tert-butyl 5-(iodomethyl)-6-fluoro-1H-indazole-1-carboxylate
- Tert-butyl 5-(methyl)-6-fluoro-1H-indazole-1-carboxylate
Uniqueness
Tert-butyl 5-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl, iodomethyl, and methyl analogs. The combination of the tert-butyl ester, fluorine atom, and chloromethyl group provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
tert-butyl 5-(chloromethyl)-6-fluoroindazole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2O2/c1-13(2,3)19-12(18)17-11-5-10(15)8(6-14)4-9(11)7-16-17/h4-5,7H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCDYVKRXHLDDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)CCl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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